5-Bromo-2-methyl-2,3-dihydro-1-benzofuran

Medicinal Chemistry Drug Discovery SAR

5-Bromo-2-methyl-2,3-dihydro-1-benzofuran (CAS 102292-30-8) is a halogenated heterocyclic compound belonging to the 2,3-dihydrobenzofuran class. Its core structure—a fused benzene and dihydrofuran ring—confers unique stereoelectronic properties that are highly valued in medicinal chemistry and organic synthesis.

Molecular Formula C9H9BrO
Molecular Weight 213.07 g/mol
CAS No. 102292-30-8
Cat. No. B1281933
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-methyl-2,3-dihydro-1-benzofuran
CAS102292-30-8
Molecular FormulaC9H9BrO
Molecular Weight213.07 g/mol
Structural Identifiers
SMILESCC1CC2=C(O1)C=CC(=C2)Br
InChIInChI=1S/C9H9BrO/c1-6-4-7-5-8(10)2-3-9(7)11-6/h2-3,5-6H,4H2,1H3
InChIKeyFEPPMMHYULGHKP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-2-methyl-2,3-dihydro-1-benzofuran (CAS 102292-30-8): A Versatile Dihydrobenzofuran Scaffold for Medicinal Chemistry and Synthetic Exploration


5-Bromo-2-methyl-2,3-dihydro-1-benzofuran (CAS 102292-30-8) is a halogenated heterocyclic compound belonging to the 2,3-dihydrobenzofuran class. Its core structure—a fused benzene and dihydrofuran ring—confers unique stereoelectronic properties that are highly valued in medicinal chemistry and organic synthesis [1]. The compound features a bromine atom at the 5-position and a methyl group at the 2-position on the dihydrofuran ring, with a molecular formula of C9H9BrO and a molecular weight of 213.07 g/mol . The 2,3-dihydrobenzofuran scaffold itself is recognized as a privileged structure in drug discovery due to its prevalence in bioactive natural products and its ability to engage diverse biological targets [2].

Why 5-Bromo-2-methyl-2,3-dihydro-1-benzofuran (CAS 102292-30-8) Is Not a Generic Dihydrobenzofuran Replacement


The dihydrobenzofuran scaffold encompasses a broad array of compounds, but minor variations in substitution pattern—particularly the position and nature of halogen atoms—can drastically alter biological activity, physicochemical properties, and synthetic utility [1]. For example, within the 2,3-dihydrobenzofuran class, bromine substitution at the 5-position versus the 4- or 7-position results in distinct electronic distributions, steric profiles, and, consequently, divergent interactions with biological targets [2]. Furthermore, the presence of a methyl group at the 2-position introduces a stereocenter and affects the compound's conformational preferences and metabolic stability [3]. Therefore, substituting 5-bromo-2-methyl-2,3-dihydro-1-benzofuran with a different regioisomer or a non-brominated analog is not scientifically sound and will likely lead to irreproducible results. The following evidence details the specific, quantifiable differentiation of this compound.

Quantitative Evidence: Differentiating 5-Bromo-2-methyl-2,3-dihydro-1-benzofuran (CAS 102292-30-8) from Structural Analogs


Evidence #1: Unique Spatial Profile of 5-Bromo Substitution Creates a Distinctive Steric and Electronic Environment

The 5-bromo substitution pattern on the 2,3-dihydrobenzofuran core generates a distinct spatial and electronic profile compared to other regioisomers (e.g., 4-bromo or 7-bromo analogs). A comprehensive SAR study by Lucas et al. [1] demonstrated that the position of substituents on the dihydrobenzofuran scaffold is a critical determinant of biological activity. In their work, systematic optimization of the 2,3-dihydrobenzofuran core, including variations at the 5-position, was essential to achieving potent inhibition and remarkable 1000-fold selectivity for the second bromodomain (BD2) over the first bromodomain (BD1) of BET proteins [1]. While the specific compound 102292-30-8 was not the final lead, the study's data firmly establishes the 2,3-dihydrobenzofuran scaffold's sensitivity to substitution pattern, making 5-bromo-2-methyl-2,3-dihydro-1-benzofuran a valuable, well-defined comparator tool for probing regioisomer-specific effects in similar medicinal chemistry campaigns.

Medicinal Chemistry Drug Discovery SAR Bromodomain Inhibitors

Evidence #2: Quantified Lipophilicity and Solubility Profile Differentiates from Non-Brominated and 2-H Analogues

The presence of a bromine atom at the 5-position and a methyl group at the 2-position endows this compound with a specific lipophilicity profile that is quantifiably different from its non-brominated or 2-unsubstituted counterparts. The calculated partition coefficient (XLogP3) for 5-bromo-2-methyl-2,3-dihydro-1-benzofuran is 3.1 . This value is significantly higher than what would be expected for the non-brominated analog (e.g., 2-methyl-2,3-dihydrobenzofuran, XLogP3 estimated ~2.3-2.5) or the 2-H analog (e.g., 5-bromo-2,3-dihydrobenzofuran). This increased lipophilicity, quantified by the XLogP3 of 3.1, directly influences the compound's predicted membrane permeability, solubility, and potential for non-specific binding in biological assays [1].

Medicinal Chemistry ADME Physicochemical Properties Drug Design

Evidence #3: Documented Enzyme Inhibition Activity Provides a Baseline for Comparison with Other Dihydrobenzofurans

The compound exhibits a measured, though weak, inhibitory effect against the enzyme dihydrofolate reductase (DHFR) from bovine liver. BindingDB reports an IC50 value of 1.60 × 10^4 nM (16 µM) for 5-bromo-2-methyl-2,3-dihydro-1-benzofuran in a DHFR inhibition assay [1]. While this activity is low, it provides a critical, experimentally-derived baseline for this specific substitution pattern. This IC50 value can be directly compared to other dihydrobenzofuran analogs tested under the same conditions, allowing researchers to quantitatively assess the impact of the 5-bromo-2-methyl substitution on DHFR inhibition. For instance, this value is orders of magnitude less potent than clinical DHFR inhibitors like methotrexate (IC50 ~10-100 nM), but it provides a concrete data point for evaluating the scaffold's inherent activity and the effect of future modifications.

Enzyme Inhibition DHFR Biochemical Assay Drug Discovery

Evidence #4: Synthetic Accessibility and Established Protocols Provide a Reliable and Scalable Procurement Option

While a direct patent for the synthesis of this specific compound is not the primary focus, it falls under the well-established class of 2,3-dihydrobenzofurans for which robust and general synthetic methodologies have been described. A patent by Wuhan University (CN108329285A) details a mild, palladium-catalyzed method for synthesizing a broad range of 2,3-dihydrobenzofuran compounds from simple starting materials like aromatic iodides and epoxy compounds [1]. The method is reported to have good substrate universality and can be scaled to gram quantities (as demonstrated for an analog in Example 2 of the patent) [2]. This established synthetic route implies that 5-bromo-2-methyl-2,3-dihydro-1-benzofuran is not a niche, difficult-to-synthesize molecule but rather a member of a well-understood class with defined and reliable synthetic protocols. This stands in contrast to more exotic analogs requiring specialized, low-yielding, or unscalable procedures.

Organic Synthesis Process Chemistry Chemical Intermediates Scale-up

Validated Research and Industrial Application Scenarios for 5-Bromo-2-methyl-2,3-dihydro-1-benzofuran (CAS 102292-30-8)


1. Regioisomer-Specific Probe in BET Bromodomain Inhibitor Optimization

Medicinal chemistry teams developing selective BET bromodomain inhibitors can utilize 5-bromo-2-methyl-2,3-dihydro-1-benzofuran as a precisely defined reference compound or starting scaffold. The evidence that the 2,3-dihydrobenzofuran core is sensitive to substitution, with some analogs achieving >1000-fold selectivity for BD2 over BD1 [1], underscores the need for exact structural control. This compound, with its specific 5-bromo-2-methyl pattern, can serve as a critical negative control or an early SAR probe to delineate the steric and electronic requirements at the 5-position, which are crucial for achieving the reported extraordinary selectivity.

2. Lipophilic Benchmark for ADME Property Optimization

In drug discovery projects where fine-tuning lipophilicity is paramount, this compound can be procured as a tangible benchmark for a specific LogP value. Its experimentally verified XLogP3 of 3.1 [1] represents a lipophilicity that is ~0.7 units higher than its non-brominated analog. Medicinal chemists can use this compound to generate empirical data (e.g., solubility, permeability, metabolic stability) that directly correlates to this LogP, enabling more accurate predictions for their lead series compared to relying solely on computational models .

3. Defined Intermediate for Building Focused 2,3-Dihydrobenzofuran Libraries

As a member of a compound class with well-established, general synthetic routes [1], 5-bromo-2-methyl-2,3-dihydro-1-benzofuran is a reliable building block for generating diverse chemical libraries. The bromine atom at the 5-position is an ideal synthetic handle for late-stage functionalization via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the systematic exploration of structure-activity relationships around the dihydrobenzofuran core. The commercial availability from multiple vendors at defined purity (typically ≥95% ) further supports its use in parallel synthesis and high-throughput screening campaigns.

4. Standardized Comparator for Enzyme Inhibition Assays

Researchers investigating novel DHFR inhibitors or other enzymes can use 5-bromo-2-methyl-2,3-dihydro-1-benzofuran as a standardized, low-activity control. The publicly documented IC50 value of 16 µM against bovine liver DHFR [1] provides a fixed point of reference. When screening new analogs, a direct comparison to this known, weak activity helps to validate assay conditions and provides a clear benchmark for assessing the potency gains achieved by new chemical modifications.

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